molecular formula C9H14O5S2 B1343102 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate CAS No. 32279-04-2

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate

Cat. No. B1343102
CAS RN: 32279-04-2
M. Wt: 266.3 g/mol
InChI Key: PKQZVASULXKBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05075476

Procedure details

The procedure of Example 7 was repeated with the exception that potassium carbonate was not used. The amount of the sulfonuim compound obtained was 2.99 g. An NMR analysis showed that the sulfonuim compound was a 33:67 (mol/mol) mixture of tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate and p-dimethylsulfoniophenol methylsulfate. The yields of butyl p-dimethylsulfoniophenyl carbonate methylsulfate and p-dimethylsulfoniophenol methylsulfate were 33% and 67%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][S:9]([O-:12])(=[O:11])=[O:10].[C:13](=[O:29])([O:19][C:20]1[CH:25]=[CH:24][C:23]([S+:26]([CH3:28])[CH3:27])=[CH:22][CH:21]=1)[O:14][C:15]([CH3:18])(C)C.[CH3:30][S+:31]([CH3:39])[C:32]1[CH:37]=[CH:36][C:35]([OH:38])=[CH:34][CH:33]=1.[CH3:40][O:41][S:42]([O-:45])(=[O:44])=[O:43]>>[CH3:7][O:8][S:9]([O-:12])(=[O:11])=[O:10].[C:13](=[O:29])([O:19][C:20]1[CH:21]=[CH:22][C:23]([S+:26]([CH3:27])[CH3:28])=[CH:24][CH:25]=1)[O:14][CH2:15][CH2:18][CH2:32][CH3:33].[CH3:30][S+:31]([CH3:39])[C:32]1[CH:37]=[CH:36][C:35]([OH:38])=[CH:34][CH:33]=1.[CH3:40][O:41][S:42]([O-:45])(=[O:44])=[O:43] |f:0.1.2,3.4,5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].C(OC(C)(C)C)(OC1=CC=C(C=C1)[S+](C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S+](C1=CC=C(C=C1)O)C.COS(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The amount of the sulfonuim compound obtained

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)[O-].C(OCCCC)(OC1=CC=C(C=C1)[S+](C)C)=O
Name
Type
product
Smiles
C[S+](C1=CC=C(C=C1)O)C.COS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.